molecular formula C12H14N2O4 B7699988 N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide

N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No. B7699988
M. Wt: 250.25 g/mol
InChI Key: QNPLFQUSPZXIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide, also known as BMDP, is a novel research chemical that belongs to the cathinone family. It is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. BMDP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers studying the mechanisms of different biological processes.

Mechanism of Action

N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide acts as a potent inhibitor of the dopamine and norepinephrine transporters, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been associated with an increase in mood, motivation, and cognitive function. This compound has also been found to have an affinity for the serotonin transporter, although its effects on this transporter are less pronounced.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain, an increase in heart rate and blood pressure, and a decrease in body temperature. It has also been found to have an anxiolytic effect, reducing anxiety and stress levels in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide is its ability to selectively inhibit the dopamine and norepinephrine transporters, making it a valuable tool for researchers studying the effects of these neurotransmitters on different biological processes. However, one of the main limitations of this compound is its potential for abuse, which has led to its classification as a Schedule I controlled substance in some countries.

Future Directions

There are several potential future directions for research on N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide, including its potential applications in the treatment of depression, anxiety, and other mood disorders. It may also be useful in the study of addiction and substance abuse, as well as in the development of new drugs for these conditions. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.

Synthesis Methods

N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide can be synthesized using a variety of methods, including the reaction of 2,3-methylenedioxyphenylpropan-2-amine with 2-(bromomethyl)pyridine, followed by the addition of ethylenediamine. The resulting product is then purified using chromatography techniques to obtain pure this compound.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been used in various scientific research studies due to its potential applications in different fields. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers studying the mechanisms of different biological processes. This compound has been used in studies related to neurobiology, pharmacology, and toxicology, among others.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-7(2)13-11(15)12(16)14-8-3-4-9-10(5-8)18-6-17-9/h3-5,7H,6H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPLFQUSPZXIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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